

Opiranserin Demonstrates Opioid-Sparing Potential in Postoperative Pain Management

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Compound of Interest

Compound Name: **Opiranserin**

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A comprehensive review of clinical trial data reveals that **Opiranserin** (VVZ-149), a first-in-class non-opioid analgesic, significantly reduces opioid consumption and improves pain relief in patients following surgery. This guide provides a detailed comparison of **Opiranserin's** performance against placebo, supported by experimental data from key clinical trials, for researchers, scientists, and drug development professionals.

Opiranserin, a small molecule that functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor, presents a novel, non-opioid approach to managing moderate to severe postoperative pain.^{[1][2]} Clinical studies have consistently shown its ability to decrease the need for opioid analgesics while effectively controlling pain, a critical factor in mitigating the risks associated with opioid use, such as respiratory depression, nausea, and the potential for addiction.^{[2][3]}

Comparative Efficacy: Opiranserin vs. Placebo

Clinical trials have demonstrated **Opiranserin's** superiority over placebo in key efficacy endpoints, including a notable reduction in opioid consumption and lower pain intensity scores.

Quantitative Analysis of Opioid-Sparing Effects

The primary measure of **Opiranserin's** opioid-sparing effect is the reduction in the total amount of opioid medication consumed by patients post-surgery. Data from Phase 2 and Phase 3 clinical trials consistently show a significant decrease in opioid use in the **Opiranserin** group compared to the placebo group.

| Clinical Trial Identifier | Surgical Procedure | Opiranserin Opioid Consumption Reduction (vs. Placebo) | Timeframe |
|---------------------------------|---|--|-----------------------------|
| NCT05764525 (Phase 3) | Laparoscopic Colectomy | 30.8% | First 12 hours post-dose[4] |
| NCT02489526 (Phase 2) | Laparoscopic Colorectal Surgery | 34.2% | 24 hours post-dose |
| Subgroup Analysis (NCT02489526) | Patients with high preoperative negative affect | 40% | 24 hours post-dose |

Impact on Pain Intensity and Rescue Medication

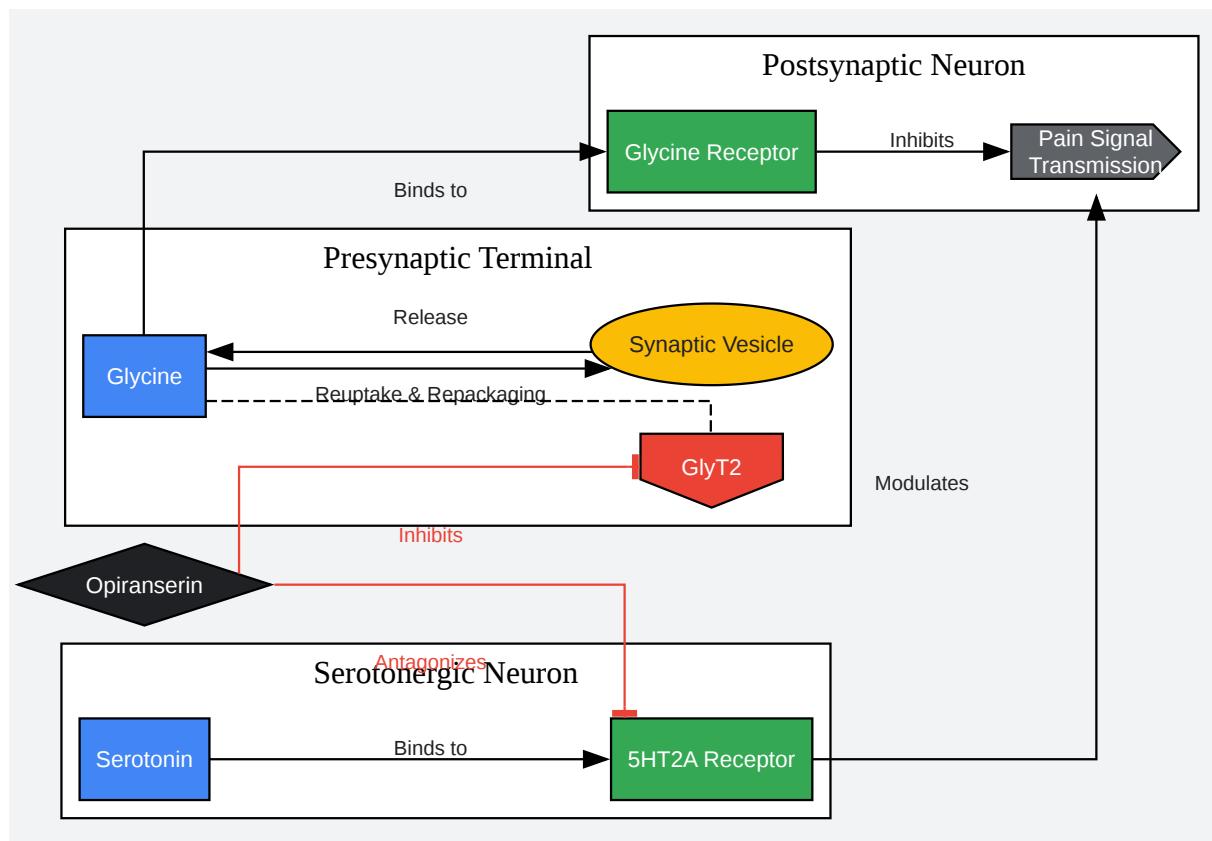
Beyond reducing overall opioid consumption, **Opiranserin** has been shown to lower pain scores and decrease the number of patient-controlled analgesia (PCA) requests for rescue medication.

| Clinical Trial Identifier | Efficacy Endpoint | Opiranserin Group | Placebo Group | p-value |
|-------------------------------------|---|-------------------------------|-----------------------------|---------------|
| NCT05764525 (Phase 3) | Sum of Pain Intensity Difference (SPID) at 12 hours | Significantly improved by 35% | - | 0.0047 |
| Mean Numeric Rating Scale (NRS) < 4 | Achieved at 8 hours | Not specified | 0.0007 (between 4-10 hours) | |
| PCA Requests | 60.2% fewer | - | Not specified | |
| Rescue Opioid-Free (2-6 hours) | Higher proportion of patients | - | 0.0026 | |
| Rescue Opioid-Free (6-12 hours) | Higher proportion of patients | - | 0.0024 | |
| NCT02489526 (Phase 2) | Opioid Consumption Reduction | 34.2% | - | Not specified |

Mechanism of Action: Dual Antagonism

Opiranserin's analgesic effect stems from its simultaneous inhibition of two key targets in the pain signaling pathway: GlyT2 and the 5HT2A receptor.

- GlyT2 Inhibition: By blocking the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord, **Opiranserin** enhances inhibitory signaling, thereby dampening the transmission of pain signals to the brain.
- 5HT2A Receptor Antagonism: **Opiranserin** blocks serotonin from binding to 5HT2A receptors, which are involved in pain perception. This dual action provides a synergistic approach to pain management.



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Opiranserin's dual mechanism of action.

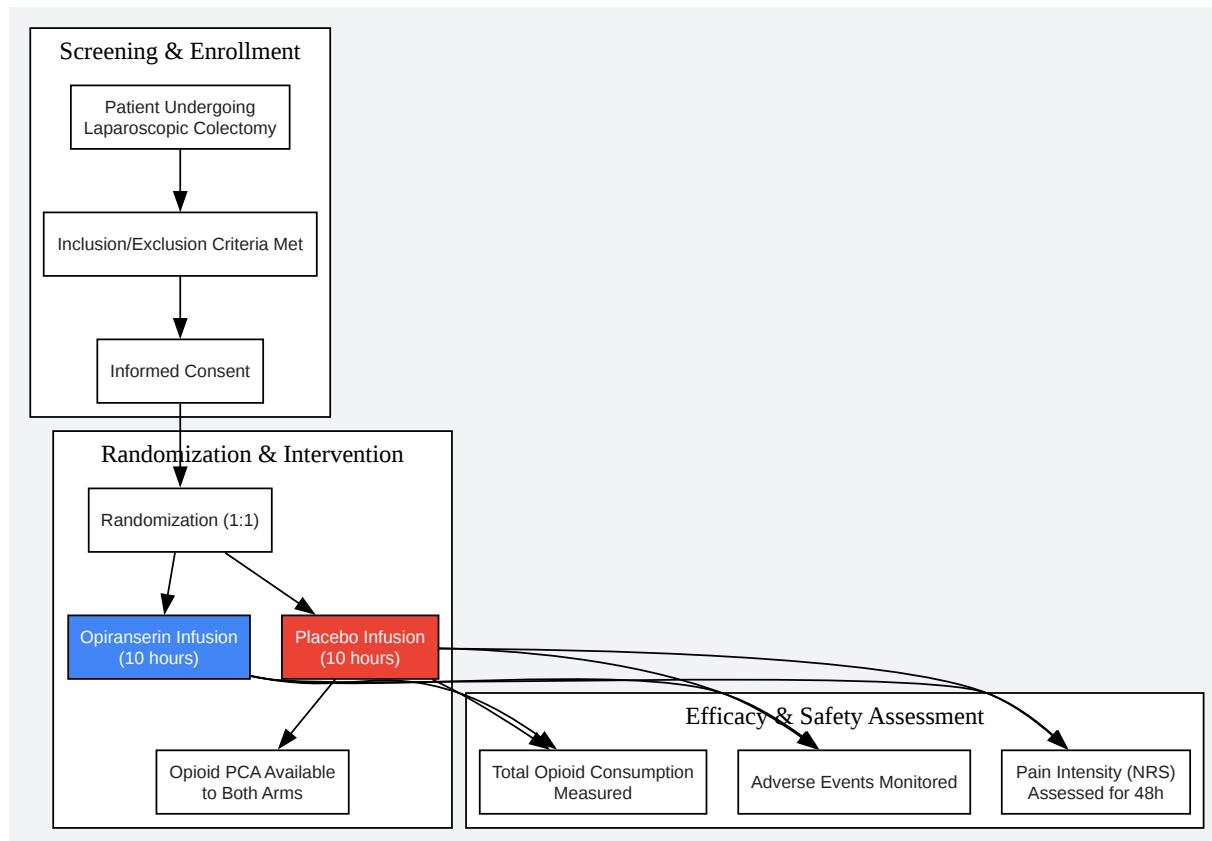
Experimental Protocols in Clinical Trials

The clinical evaluation of **Opiranserin** has been conducted through rigorous, randomized, double-blind, placebo-controlled studies.

Key Phase 3 Study (NCT05764525) Protocol

- Objective: To evaluate the efficacy and safety of **Opiranserin** for the treatment of postoperative pain following laparoscopic colectomy.
- Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
- Participants: 284 patients undergoing laparoscopic colectomy.

- Intervention: A continuous 10-hour intravenous infusion of **Opiranserin** (n=141) or placebo (n=143) administered after emergence from anesthesia.
- Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of drug infusion.
- Secondary Efficacy Endpoints: SPID at other time points, opioid consumption via on-demand PCA and rescue medication, and the proportion of patients who did not require rescue opioids for 48 hours post-dose.
- Pain Assessment: Pain intensity was assessed using a numeric rating scale (NRS) from the start of infusion for 48 hours.

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A representative experimental workflow for an **Opiranserin** clinical trial.

Comparison with Other Opioid-Sparing Alternatives

Opiranserin is part of a growing landscape of non-opioid analgesics and opioid-sparing strategies aimed at improving postoperative pain management. Other alternatives include:

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used, but carry risks of gastrointestinal and renal side effects.

- Gabapentinoids (Gabapentin and Pregabalin): Effective for neuropathic pain but can cause sedation and dizziness.
- Ketamine: An NMDA receptor antagonist that can reduce opioid consumption but may have psychomimetic side effects.
- Regional Anesthesia Techniques: Nerve blocks and epidural analgesia are effective but require specialized procedures.
- Multimodal Analgesia: The combination of different classes of analgesics to target pain through multiple pathways.

Opiranserin's unique dual mechanism of action distinguishes it from these alternatives, offering a novel therapeutic option with a favorable safety profile observed in clinical trials.

Conclusion

The body of evidence from clinical trials strongly supports the opioid-sparing effect of **Opiranserin** in the management of postoperative pain. Its ability to significantly reduce opioid consumption, lower pain intensity scores, and decrease the need for rescue medication, combined with a novel mechanism of action, positions **Opiranserin** as a promising non-opioid analgesic. For researchers and drug development professionals, **Opiranserin** represents a significant advancement in the pursuit of safer and more effective pain management strategies, addressing the urgent need to reduce reliance on opioids in the postoperative setting.

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